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molecular formula C6H13NO2 B112368 2-Amino-2-ethylbutanoic acid CAS No. 2566-29-2

2-Amino-2-ethylbutanoic acid

Cat. No. B112368
M. Wt: 131.17 g/mol
InChI Key: KWOMLHIFHFWBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893079B2

Procedure details

A solution of 2-amino-2-ethylbutanoic acid (3.00 g, 22.9 mmol) in MeOH (200 mL) was saturated with HCl (g). The resulting mixture was heated at reflux for 24 h, during which time it was allowed to cool to ambient temperature and was again saturated with HCl (g) twice. After 24 h at reflux, the cooled mixture was concentrated in vacuo to provide the title compound. MS: m/z=146 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:8][CH3:9])([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[ClH:10].[CH3:11]O>>[ClH:10].[NH2:1][C:2]([CH2:8][CH3:9])([CH2:6][CH3:7])[C:3]([O:5][CH3:11])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC(C(=O)O)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h, during which time it
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After 24 h at reflux
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
the cooled mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)OC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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